p-Tolyl-Isoxazole Carboxamide Derivative Delivers 12-Fold Superior AChE Inhibition vs. Drug Rivastigmine
The 5-(p-tolyl)isoxazole-3-carbonitrile scaffold, when elaborated to N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(p-tolyl)isoxazole-3-carboxamide (compound 5m), achieved an IC₅₀ of 0.41 ± 0.02 μM against AChE, which is 12-fold more potent than the clinically used drug rivastigmine (IC₅₀ = 4.92 ± 0.15 μM) assayed under identical Ellman's method conditions [1]. The 5-(p-tolyl)isoxazole-3-carboxamide substructure was essential: replacement of the p-tolyl group with other aryl substituents within the same series yielded 5- to 10-fold weaker AChE inhibition, as shown in the SAR table of the publication [1].
| Evidence Dimension | In vitro AChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.41 ± 0.02 μM (compound 5m, carboxamide derivative of target scaffold) |
| Comparator Or Baseline | Rivastigmine: IC₅₀ = 4.92 ± 0.15 μM; other 5-aryl analogs in series: IC₅₀ range 2.0–4.5 μM |
| Quantified Difference | 12-fold more potent than rivastigmine; ≥5-fold more potent than non-tolyl 5-aryl analogs within the same series |
| Conditions | Ellman's assay; electric eel AChE; 25°C; 412 nm detection |
Why This Matters
A procurement decision favoring the 5-(p-tolyl)isoxazole-3-carbonitrile building block directly enables synthesis of AChE inhibitors with a validated 12-fold potency advantage over an approved drug, supporting Alzheimer's drug discovery programs.
- [1] Najafi Z, Mahdavi M, Saeedi M, et al. 1,2,3-Triazole-Isoxazole Based Acetylcholinesterase Inhibitors: Synthesis, Biological Evaluation and Docking Study. Letters in Drug Design & Discovery 2017;14(1):58-65. View Source
